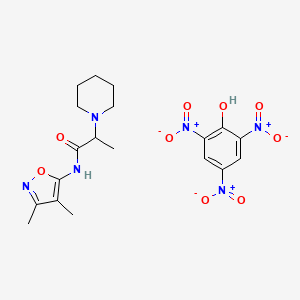
N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate typically involves multiple steps, starting with the formation of the isoxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the addition of the picrate group, which is often achieved through a reaction with picric acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to be due to its ability to interfere with bacterial cell wall synthesis or protein function . The compound may also generate reactive oxygen species, leading to oxidative stress in target cells.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(((3,4-Dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)-4-methoxybenzamide
- N-(4-(((3,4-Dimethyl-5-isoxazolyl)amino)sulfonyl)phenyl)-4-nitrobenzamide
Uniqueness
N-(3,4-Dimethyl-5-isoxazolyl)-alpha-methyl-1-piperidineacetamide picrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
96766-18-6 |
|---|---|
Fórmula molecular |
C19H24N6O9 |
Peso molecular |
480.4 g/mol |
Nombre IUPAC |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-piperidin-1-ylpropanamide;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H21N3O2.C6H3N3O7/c1-9-10(2)15-18-13(9)14-12(17)11(3)16-7-5-4-6-8-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h11H,4-8H2,1-3H3,(H,14,17);1-2,10H |
Clave InChI |
NNZOVTQLIKEZIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(ON=C1C)NC(=O)C(C)N2CCCCC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


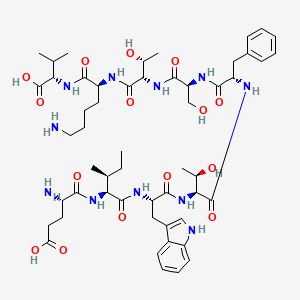
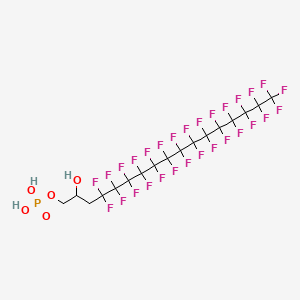

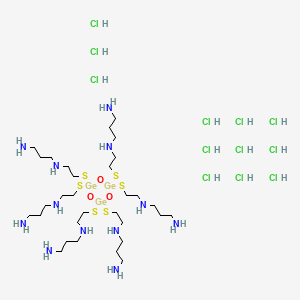
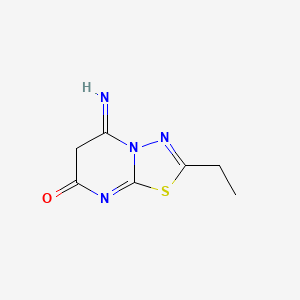
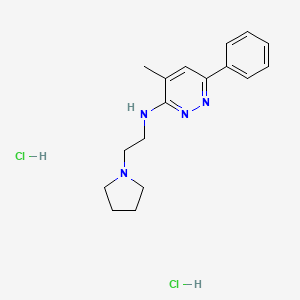
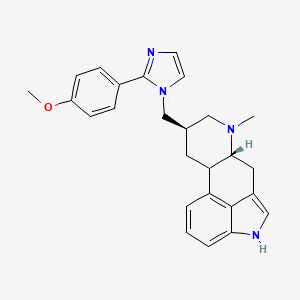
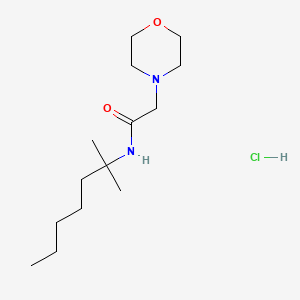
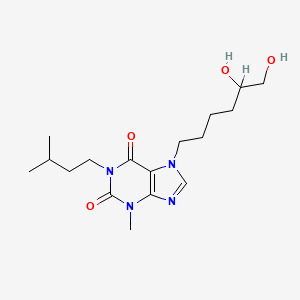
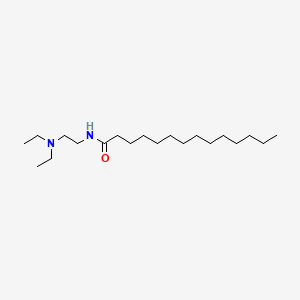
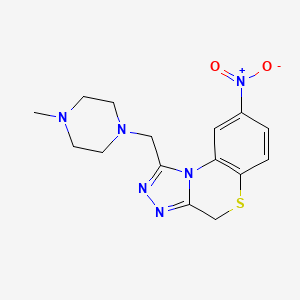
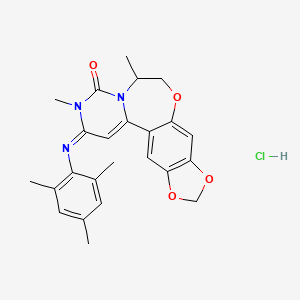

![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)
